molecular formula C19H22O6 B11152704 ethyl 2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]propanoate

ethyl 2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]propanoate

Cat. No.: B11152704
M. Wt: 346.4 g/mol
InChI Key: DIAFGTGVXMPCDD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]propanoate typically involves the reaction of 3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-ol with ethyl 2-bromoacetate under basic conditions . The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]propanoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating enzyme activity, particularly phosphodiesterase II (PDE2) inhibitors . This modulation can lead to various biological effects, including anti-inflammatory and neuroprotective actions.

Comparison with Similar Compounds

Ethyl 2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]propanoate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical and biological properties

Properties

Molecular Formula

C19H22O6

Molecular Weight

346.4 g/mol

IUPAC Name

ethyl 2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-4-yl)oxy]propanoate

InChI

InChI=1S/C19H22O6/c1-4-23-18(20)11(2)24-17-15(22-3)10-9-13-12-7-5-6-8-14(12)19(21)25-16(13)17/h9-11H,4-8H2,1-3H3

InChI Key

DIAFGTGVXMPCDD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC

Origin of Product

United States

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